2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone
Overview
Description
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, also known as MPAK-13, is a synthetic compound that has gained attention in the field of scientific research due to its potential use in various applications.
Mechanism of Action
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects through the inhibition of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting protein kinases, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have other biochemical and physiological effects. For example, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in cell signaling and regulation. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have low toxicity in vitro, which makes it a safer alternative to other protein kinase inhibitors. However, one limitation of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone. One area of interest is the development of more efficient synthesis methods for 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, which could improve its availability for research purposes. Additionally, further studies are needed to elucidate the specific mechanisms by which 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects, which could lead to the development of more targeted therapies. Finally, the potential applications of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone in imaging and sensing warrant further investigation, as these could have important implications for environmental monitoring and medical diagnostics.
Scientific Research Applications
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been studied for its potential use in various scientific research applications, including cancer treatment, imaging, and sensing. In cancer research, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In imaging and sensing, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been used as a fluorescent probe for detecting metal ions, which has potential applications in environmental monitoring and medical diagnostics.
properties
IUPAC Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-26(23-13-5-3-6-14-23)19-9-11-21-17-18-22(25(21)28)12-10-20-27(2)24-15-7-4-8-16-24/h3-16,19-20H,17-18H2,1-2H3/b19-9+,20-10+,21-11+,22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNGFGOMVBJMF-VLMYNYHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC=C1CCC(=CC=CN(C)C2=CC=CC=C2)C1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/C=C/C=C\2/C(=O)/C(=C/C=C/N(C3=CC=CC=C3)C)/CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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